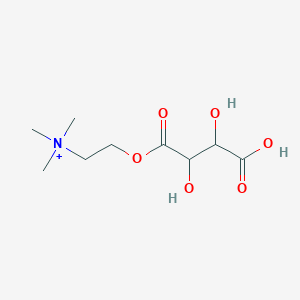
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium is a complex organic compound with significant biochemical and industrial relevance It is structurally characterized by the presence of a carboxylic acid group, dihydroxypropanoate moiety, and a trimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dihydroxybutanedioic acid with ethyl alcohol, followed by the introduction of the trimethylazanium group through a quaternization reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylazanium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. It may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-2,3-dihydroxypropanoate: A related compound with similar structural features.
2,3-Dihydroxybutanedioic acid: Shares the dihydroxybutanedioic acid moiety.
Trimethylazanium derivatives: Compounds containing the trimethylazanium group.
Uniqueness
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H18NO6+ |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2-(3-carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C9H17NO6/c1-10(2,3)4-5-16-9(15)7(12)6(11)8(13)14/h6-7,11-12H,4-5H2,1-3H3/p+1 |
InChI Key |
UJQQTVMWQQYQLD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















